![molecular formula C16H26BN3O2 B12437571 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)
1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-3-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-イル]ピペラジンは、さまざまな科学分野で注目を集めている有機化合物です。この化合物は、ピペラジン環、ピリジン環、ジオキサボロラン部分を特徴とする独自の構造を持っています。その独特の化学的特性は、有機合成において貴重な試薬であり、化学、生物学、医学におけるさまざまな用途の潜在的候補となっています。
準備方法
合成経路と反応条件: 1-メチル-3-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-イル]ピペラジンの合成は、通常、ジオキサボロラン基を含むピリジン誘導体とピペラジン誘導体をカップリングすることにより行われます。 一般的な方法の1つは、パラジウム触媒とボロン酸誘導体を使用する鈴木-宮浦クロスカップリング反応です 。反応条件には、炭酸カリウムや水酸化ナトリウムなどの塩基と、トルエンやエタノールなどの溶媒を使用することがよくあります。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や自動化システムを使用することで、生産プロセスを効率化し、収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の製品を得ています。
化学反応の分析
反応の種類: 1-メチル-3-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-イル]ピペラジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は求核置換反応に参加することができ、その中でジオキサボロラン基は他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。通常、水性溶媒または有機溶媒中で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。反応は通常、エーテルまたはテトラヒドロフラン中で行われます。
置換: アミン、アルコール、チオールなどのさまざまな求核剤。反応には、パラジウムや銅などの触媒が必要な場合があります。
生成される主な生成物: これらの反応で生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化された化合物が生成される可能性があります。置換反応により、さまざまな官能基化誘導体が生成される可能性があります。
科学研究における用途
1-メチル-3-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-イル]ピペラジンは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として使用され、特に炭素-炭素結合を形成するためのクロスカップリング反応で使用されます.
生物学: 生物学的アッセイやイメージング研究における分子プローブとしての可能性が調査されています。
医学: 薬物開発の前駆体など、その潜在的な治療用途が調査されています。
産業: 高度な材料の製造において、およびさまざまな工業プロセスにおける触媒として使用されています。
科学的研究の応用
1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe in biological assays and imaging studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
1-メチル-3-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-イル]ピペラジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 ジオキサボロラン基は、ジオールやその他の求核剤と可逆的な共有結合を形成することができ、生体結合と分子認識に役立ちます 。さらに、この化合物の構造により、さまざまな化学反応に参加することができ、合成化学と医薬品化学での使用を促進します。
類似の化合物:
フェニルボロン酸ピナコールエステル: 構造は似ていますが、ピリジン環ではなくフェニル基が含まれています.
1-メチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾール: ピペラジン環ではなくピラゾール環が含まれています.
ユニークさ: 1-メチル-3-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-イル]ピペラジンは、ジオキサボロラン部分を伴うピペラジン環とピリジン環の組み合わせによりユニークです。この構造は、さまざまな用途に適した汎用性の高い化合物にする、独特の化学的特性と反応性を付与します。
類似化合物との比較
Phenylboronic acid pinacol ester: Similar in structure but contains a phenyl group instead of a pyridine ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of a piperazine ring.
Uniqueness: 1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine is unique due to its combination of a piperazine ring and a pyridine ring with a dioxaborolane moiety. This structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C16H26BN3O2 |
|---|---|
分子量 |
303.2 g/mol |
IUPAC名 |
1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)12-6-7-18-13(10-12)14-11-20(5)9-8-19-14/h6-7,10,14,19H,8-9,11H2,1-5H3 |
InChIキー |
OAXPTXFYGAZJID-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CN(CCN3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)
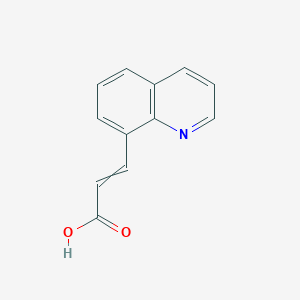
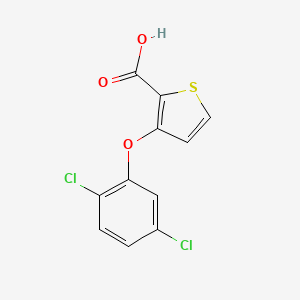

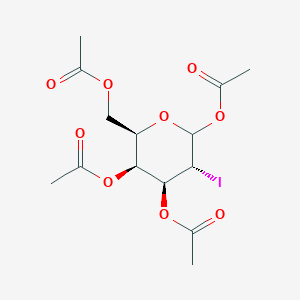

![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
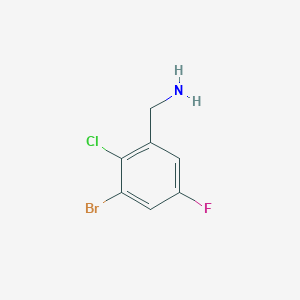
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)

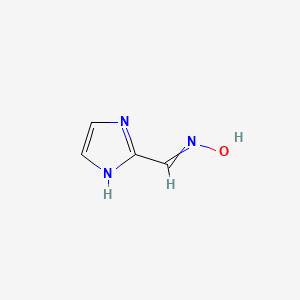

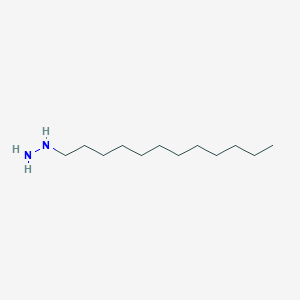
![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)
